molecular formula C4H14NO2PS2 B590310 O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt CAS No. 1329641-22-6

O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt

Cat. No. B590310
CAS RN: 1329641-22-6
M. Wt: 207.224
InChI Key: HFRHTRKMBOQLLL-UJNKEPEOSA-N
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Description

“O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt” is a high-quality reference standard used for pharmaceutical testing . It is the ammonium salt of diethyl dithiophosphoric acid . It is used as a source of the (C2H5O)2PS2- ligand in coordination chemistry and in analytical chemistry for determination of various ions .


Synthesis Analysis

The compound can be synthesized by the reaction of phosphorus pentasulfide with ethanol and ammonia .


Molecular Structure Analysis

The molecular formula of “O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt” is 13C4H14NO2PS2 . The molecular weight is 207.23 .


Chemical Reactions Analysis

The compound is used in the extraction of arsenic . It is also used as a source of the (C2H5O)2PS2- ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The compound is a white to yellowish crystal . It has a melting point of 165 °C . The refractive index is 1.512 (lit.) . The density is 1.11 g/mL at 25 °C (lit.) .

Safety And Hazards

The compound is classified as Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Aquatic Acute 1, Eye Dam. 1, Skin Corr. 1B . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist or gas, and ensure adequate ventilation .

properties

IUPAC Name

azanium;di((1,2-13C2)ethoxy)-sulfanylidene-sulfido-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O2PS2.H3N/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);1H3/i1+1,2+1,3+1,4+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRHTRKMBOQLLL-UJNKEPEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)[S-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2]OP(=S)(O[13CH2][13CH3])[S-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14NO2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016860
Record name ammonium O,O-bis[(13C2)ethyl] phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O,O-Diethyl Dithiophosphate-13C4 Ammonium Salt

CAS RN

1329641-22-6
Record name ammonium O,O-bis[(13C2)ethyl] phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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